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  • Product: 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide
  • CAS: 792953-08-3

Core Science & Biosynthesis

Foundational

Structural Elucidation of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide: A Comprehensive NMR Guide

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and antiparasitic drugs[1],[2]. Spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and antiparasitic drugs[1],[2]. Specifically, 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide is a highly versatile synthetic intermediate, often utilized in the construction of complex fused heterocycles such as pyrazolo[3,4-d]pyrimidines[3].

As an Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized, electron-rich heterocycles. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral properties of this compound. By moving beyond mere data listing, this guide establishes a predictive framework based on electronic effects, resonance stabilization, and standardized acquisition protocols.

Mechanistic Synthetic Workflow

Understanding the synthetic origin of a molecule is critical for anticipating potential impurities and residual solvents in NMR spectra. The synthesis of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide typically proceeds via a two-step cyclocondensation and hydrolysis pathway[3].

SynthesisWorkflow A 2-(Ethoxymethylene) malononitrile C 5-Amino-1-(2-nitrophenyl)-1H- pyrazole-4-carbonitrile A->C EtOH, Reflux Cyclocondensation B 2-Nitrophenylhydrazine B->C D 5-Amino-1-(2-nitrophenyl)-1H- pyrazole-4-carboxamide C->D NaOH, EtOH/H2O Base Hydrolysis

Figure 1: Synthetic workflow for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide.

Quantitative Spectral Predictions & Assignments

Due to the rigid, planar nature of the molecule and the presence of multiple hydrogen-bond donors/acceptors (-NH 2​ , -CONH 2​ , -NO 2​ ), the compound exhibits poor solubility in non-polar solvents like CDCl 3​ . Therefore, DMSO- d6​ is the mandatory solvent of choice. DMSO actively disrupts intermolecular hydrogen bonding, ensuring sharp spectral peaks and sufficient sample concentration[2].

The following tables synthesize high-fidelity empirical predictions derived from structurally analogous scaffolds (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carboxamide) and established computational models[1],[2].

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 400/500 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
H-3' (Ar) 8.15dd1H~8.0, 1.5Ortho to -NO 2​
H-3 (Pyr) 8.05s1H-Pyrazole C-H
H-4' (Ar) 7.85td1H~7.8, 1.5Para to N-pyrazole
H-5' (Ar) 7.70td1H~7.8, 1.5Meta to N-pyrazole
H-6' (Ar) 7.65dd1H~8.0, 1.5Ortho to N-pyrazole
-CONH 2​ 7.60, 7.20br s2H (1H each)-Amide protons (diastereotopic)
-NH 2​ 6.50br s2H-5-Amino protons
Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 100/125 MHz)
PositionChemical Shift (δ, ppm)TypeStructural Assignment
C=O 166.0C q​ Amide carbonyl
C-5 (Pyr) 151.5C q​ Attached to -NH 2​
C-2' (Ar) 145.0C q​ Attached to -NO 2​
C-3 (Pyr) 139.5CHPyrazole methine
C-4' (Ar) 134.5CHAromatic para to N
C-1' (Ar) 131.0C q​ Attached to N1 of pyrazole
C-5' (Ar) 130.0CHAromatic meta to N
C-6' (Ar) 129.0CHAromatic ortho to N
C-3' (Ar) 125.5CHAromatic ortho to -NO 2​
C-4 (Pyr) 96.5C q​ Pyrazole β-carbon

Causality in Spectral Features: The "Why" Behind the Data

To ensure scientific integrity, a spectroscopist must not simply match numbers to peaks, but understand the underlying quantum mechanical and electronic environments dictating those shifts.

The Enamine-Like Push-Pull System (C-4 Anomaly)

One might expect the C-4 carbon of the pyrazole ring to be highly deshielded due to the electron-withdrawing nature of the adjacent carboxamide group. However, it resonates at a highly shielded δ 96.5 ppm .

  • The Causality: The 5-amino group exerts a powerful +M (mesomeric) effect, donating its nitrogen lone pair into the pyrazole π -system. C-4 acts as the β -carbon of this embedded enamine system, accumulating partial negative charge. This "push-pull" dynamic between the 5-amino (donor) and 4-carboxamide (acceptor) groups is the defining electronic signature of this scaffold.

Restricted Rotation of the Amide Bond

The carboxamide protons (-CONH 2​ ) do not appear as a single 2H integration peak. Instead, they manifest as two distinct broad singlets at δ 7.60 and δ 7.20 ppm [2].

  • The Causality: The C-N bond of the amide possesses partial double-bond character due to resonance stabilization with the carbonyl oxygen. This restricts free rotation on the NMR timescale. Consequently, the two protons are locked in different magnetic environments (one syn to the carbonyl oxygen, one anti), rendering them diastereotopic.

The Deshielding Zone of the Nitro Group

The 2-nitrophenyl group exhibits a highly asymmetric splitting pattern. The H-3' proton is pushed significantly downfield to δ 8.15 ppm .

  • The Causality: The nitro group (-NO 2​ ) is one of the strongest electron-withdrawing groups, operating via both inductive (-I) and resonance (-M) effects. Furthermore, the spatial proximity of the highly electronegative oxygen atoms creates a localized magnetic deshielding cone that severely strips electron density from the adjacent ortho proton (H-3').

Standardized Experimental Protocol: A Self-Validating System

To achieve research-grade spectral data, particularly for the insensitive 13 C nucleus in quaternary-heavy molecules, the following step-by-step workflow must be strictly adhered to. This protocol is designed as a self-validating system: if the Quality Assurance (QA) metrics at Step 2 fail, the acquisition must not proceed.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of the compound for 1 H NMR (or 40–50 mg for 13 C NMR).

    • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: High concentration is critical for 13 C due to the low natural abundance (1.1%) of the isotope and the presence of five quaternary carbons in this molecule.

  • Probe Tuning and Shimming (QA Gate):

    • Insert the NMR tube and lock the spectrometer to the deuterium frequency of DMSO.

    • Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the Signal-to-Noise (S/N) ratio.

    • Shim the magnetic field (Z1-Z5 gradients) until the Full Width at Half Maximum (FWHM) of the TMS peak is < 1.0 Hz . Do not proceed if FWHM > 1.0 Hz.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (e.g., zg30).

    • Relaxation Delay (D1): 1.5 seconds.

    • Number of Scans (NS): 16 to 32.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (e.g., zgpg30) using WALTZ-16 to decouple protons while retaining the Nuclear Overhauser Effect (NOE) enhancement.

    • Relaxation Delay (D1): 2.5 to 3.0 seconds.

    • Causality: Quaternary carbons (C-4, C-5, C=O, C-1', C-2') lack attached protons and rely on slower dipole-dipole relaxation mechanisms. A longer D1 prevents signal saturation and ensures these peaks are visible above the baseline.

    • Number of Scans (NS): 512 to 1024.

NMRProtocol S1 Sample Preparation Dissolve 20-50 mg in 0.6 mL DMSO-d6 Use TMS as internal standard S2 S2 S1->S2 S3 1H NMR Acquisition Pulse: 30°, D1: 1.5s, NS: 16 Spectral Width: 15 ppm S2->S3 S4 13C NMR Acquisition Pulse: 30°, D1: 2.5s, NS: 1024 1H Decoupling (WALTZ-16) S3->S4 S5 Data Processing Zero-filling, Apodization (LB=0.3-1.0 Hz) Phase & Baseline Correction S4->S5

Figure 2: Standardized NMR acquisition and processing workflow for heterocyclic compounds.

References

  • Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: MDPI URL: [Link][2]

  • Title: Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation Source: NIH PubMed Central (PMC) URL: [Link][3]

Sources

Exploratory

In Silico Molecular Docking of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide: A Senior Application Scientist's Guide

Abstract This technical guide provides a comprehensive, in-depth walkthrough for conducting in silico molecular docking studies on the novel compound 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide. Designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for conducting in silico molecular docking studies on the novel compound 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each stage of the process. We will navigate the entire workflow, from target identification for a novel compound to the critical analysis of docking results, ensuring a self-validating and scientifically rigorous approach. This guide is grounded in established best practices and authoritative protocols, providing a framework for generating meaningful and reproducible molecular docking data.

Introduction: The Rationale for Molecular Docking

In the landscape of modern drug discovery, computer-aided drug design (CADD) has become an indispensable tool for accelerating the identification and optimization of lead compounds.[1][2] Among the suite of CADD methodologies, molecular docking is a cornerstone technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[3][4][5] This predictive power allows us to hypothesize the binding mode of a molecule, estimate its binding affinity, and elucidate the key intermolecular interactions that stabilize the ligand-receptor complex.[3][5]

The subject of this guide, 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide, is a novel compound. In the absence of experimental data, in silico molecular docking provides a powerful, cost-effective, and rapid first step to generating testable hypotheses about its potential biological targets and mechanism of action.[1][2] This guide will treat this molecule as a case study, demonstrating how to approach a new chemical entity with the tools of computational chemistry.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Notably, pyrazole-containing compounds have shown significant activity as inhibitors of various protein kinases.[6][7][8][9] This provides a logical starting point for our investigation into the potential targets of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-step process that requires careful planning and execution. Each step is critical for the validity of the final results. The overall workflow can be conceptualized as follows:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation Target Identification Target Identification Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Protein Preparation Protein Preparation Ligand Preparation->Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Molecular Docking Molecular Docking Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Scoring & Ranking Scoring & Ranking Pose Analysis->Scoring & Ranking Post-Docking Analysis Post-Docking Analysis Scoring & Ranking->Post-Docking Analysis

Figure 1: Conceptual overview of the molecular docking workflow.

This guide will provide detailed, step-by-step protocols for each of these stages, with a focus on the "why" behind each action to foster a deeper understanding of the methodology.

Phase 1: Preparation - Laying the Foundation for a Successful Docking Study

The preparation phase is arguably the most critical part of a molecular docking experiment. The adage "garbage in, garbage out" is particularly pertinent here. Errors or oversights in the preparation of the ligand or protein can lead to meaningless results.

Target Identification for a Novel Compound

Since 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide is a novel compound, we must first identify potential biological targets. This can be approached through several computational and knowledge-based methods:[10][11][12]

  • Scaffold Hopping and Ligand-Based Similarity Searching: We can use the pyrazole-4-carboxamide core as a query to search chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological activities.[1] This can provide initial hypotheses about potential target classes.

  • Pharmacophore Modeling: Based on the structural features of our compound, we can generate a 3D pharmacophore model and use it to screen libraries of protein structures.

  • Reverse Docking (Target Fishing): This involves docking our ligand against a large panel of protein structures to identify potential "hits."[13]

  • Literature and Patent Mining: A thorough review of scientific literature and patents for compounds containing the pyrazole-4-carboxamide scaffold can reveal commonly targeted protein families.[6][7][8][9][14][15]

For the purpose of this guide, and based on the prevalence of pyrazole derivatives as kinase inhibitors, we will proceed with the hypothesis that 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide may target a protein kinase.[6][7][8][9][14][15] We will select a representative and well-characterized kinase for our docking study, for example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key target in anti-angiogenic cancer therapy.

Ligand Preparation

The goal of ligand preparation is to generate a high-quality, low-energy 3D conformation of the molecule with the correct protonation state and charge distribution.

Step-by-Step Protocol for Ligand Preparation:
  • 2D to 3D Conversion:

    • Start with a 2D representation of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (e.g., from a chemical drawing software or a SMILES string).

    • Use a computational chemistry tool (e.g., Open Babel, RDKit) to convert the 2D structure into a 3D conformation.[16]

  • Energy Minimization:

    • The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94, UFF) to obtain a more stable conformation.[17] This step ensures that bond lengths, bond angles, and torsion angles are reasonable.[17]

  • Protonation State and Tautomer Generation:

    • The protonation state of a ligand can significantly impact its interactions with a protein. Determine the likely protonation state at a physiological pH (typically 7.4). Many software packages can predict pKa values and assign the correct protonation state.

    • Generate possible tautomers of the molecule, as different tautomeric forms may have different binding affinities.

  • Charge Assignment:

    • Assign partial atomic charges to the ligand atoms. Common methods include Gasteiger-Marsili, AM1-BCC, or RESP charges. The choice of charging method can influence the electrostatic interaction term in the docking score.[16]

  • File Format Conversion:

    • Save the prepared ligand in a format compatible with the chosen docking software (e.g., MOL2, PDBQT).[16]

Protein Preparation

The quality of the protein structure is paramount for a successful docking study. Crystal structures from the Protein Data Bank (PDB) are often a starting point, but they require careful preparation.[18]

Step-by-Step Protocol for Protein Preparation:
  • Structure Selection and Retrieval:

    • Search the PDB for a high-resolution crystal structure of the target protein (e.g., VEGFR-2). Ideally, select a structure that is co-crystallized with a ligand in the binding site of interest. This provides a valuable reference for validating the docking protocol.

    • For this guide, we will use a hypothetical PDB entry for VEGFR-2.

  • Initial Cleaning of the PDB File:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[17][19]

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[17]

  • Addressing Structural Issues:

    • Check for and repair any missing atoms or residues in the protein structure.[19] Homology modeling can be used to build missing loops if they are far from the binding site.

    • Model any missing side chains using a rotamer library.[19]

  • Protonation and Hydrogen Addition:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[18][20]

    • Determine the optimal protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH. The protonation state of active site residues can dramatically affect ligand binding.

  • Charge and Atom Type Assignment:

    • Assign partial charges and atom types to the protein atoms using a standard force field (e.g., AMBER, CHARMM).

  • Energy Minimization (Optional but Recommended):

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. It is crucial to keep the backbone atoms fixed to preserve the overall fold of the protein.

Phase 2: Simulation - The Docking Calculation

With the ligand and protein prepared, we can now proceed with the core docking simulation. This phase involves defining the binding site and running the docking algorithm.

Grid Generation

Most docking programs use a grid-based approach to speed up the calculation of interaction energies.[21][22] A 3D grid is generated around the binding site, and the potential energy of interaction for different atom types is pre-calculated at each grid point.[22]

Step-by-Step Protocol for Grid Generation:
  • Defining the Binding Site:

    • If a co-crystallized ligand is present in the original PDB structure, the binding site can be defined as a region around this ligand.[18]

    • Alternatively, the binding site can be defined by selecting the amino acid residues that are known to be important for ligand binding.

    • If the binding site is unknown, "blind docking" can be performed where the grid encompasses the entire protein surface.[18] However, this is computationally more expensive and can be less accurate.

  • Setting the Grid Box Dimensions:

    • The grid box should be large enough to accommodate the ligand and allow it to rotate and translate freely within the binding site.[21] A common practice is to set the box dimensions to be slightly larger than the ligand in all three dimensions.

  • Running the Grid Calculation:

    • Use the docking software's grid generation utility to calculate the energy grids.[21][23] This step only needs to be performed once for a given protein and binding site definition.

Molecular Docking

The docking algorithm explores the conformational space of the ligand within the defined binding site and evaluates the binding energy of each pose using a scoring function.

Step-by-Step Protocol for Molecular Docking:
  • Choosing a Docking Algorithm:

    • There are many different docking algorithms available, each with its own strengths and weaknesses. Common algorithms include genetic algorithms, Monte Carlo simulated annealing, and fragment-based methods. The choice of algorithm can depend on the specific research question and the available computational resources.

  • Setting Docking Parameters:

    • The docking parameters control the thoroughness of the conformational search. Key parameters include the number of docking runs, the population size for genetic algorithms, and the number of energy evaluations. A more exhaustive search will be more computationally expensive but is more likely to find the optimal binding pose.

  • Running the Docking Simulation:

    • Execute the docking calculation using the prepared ligand, the generated grid files, and the chosen docking parameters. The output will typically be a set of docked poses for the ligand, ranked by their predicted binding scores.

Phase 3: Analysis and Validation - Interpreting the Results

The output of a docking simulation is a wealth of data that requires careful analysis and interpretation. It is crucial to remember that docking scores are predictions and should be interpreted with a degree of skepticism until validated experimentally.

Pose Analysis

Visual inspection of the docked poses is a critical first step in the analysis process.[24]

Key Aspects of Pose Analysis:
  • Binding Site Occupancy: Does the ligand occupy the intended binding site?

  • Key Interactions: Identify the key intermolecular interactions between the ligand and the protein, such as:

    • Hydrogen bonds: These are strong, directional interactions that are often critical for binding affinity.

    • Hydrophobic interactions: The burial of nonpolar surfaces is a major driving force for ligand binding.

    • Electrostatic interactions: Interactions between charged groups on the ligand and protein.

    • Pi-stacking and cation-pi interactions: These can be important for the binding of aromatic moieties.

  • Ligand Conformation: Is the conformation of the docked ligand energetically reasonable?

  • Clustering of Poses: Do the top-ranked poses converge to a similar binding mode? A tight cluster of low-energy poses can increase confidence in the predicted binding mode.

G Docking Output Docking Output Clustering Analysis Clustering Analysis Docking Output->Clustering Analysis Scoring Function Analysis Scoring Function Analysis Docking Output->Scoring Function Analysis Visual Inspection Visual Inspection Interaction Analysis Interaction Analysis Visual Inspection->Interaction Analysis Hydrogen Bonds Hydrogen Bonds Interaction Analysis->Hydrogen Bonds Hydrophobic Contacts Hydrophobic Contacts Interaction Analysis->Hydrophobic Contacts Electrostatic Interactions Electrostatic Interactions Interaction Analysis->Electrostatic Interactions Dominant Binding Mode Dominant Binding Mode Clustering Analysis->Dominant Binding Mode Hypothesis Generation Hypothesis Generation Dominant Binding Mode->Hypothesis Generation Binding Affinity Estimation Binding Affinity Estimation Scoring Function Analysis->Binding Affinity Estimation Binding Affinity Estimation->Hypothesis Generation

Figure 2: Workflow for the analysis of molecular docking results.
Scoring and Ranking

Docking programs use scoring functions to estimate the binding affinity of each pose.[25]

Understanding Docking Scores:
  • Binding Energy/Affinity: The scoring function provides a numerical value that is intended to correlate with the binding free energy (ΔG).[24] More negative values generally indicate a higher predicted binding affinity.[24]

  • Comparison of Ligands: Docking scores are most useful for ranking a series of related compounds against the same target. They are less reliable for comparing the binding of structurally diverse ligands or for predicting absolute binding affinities.

  • Consensus Scoring: Using multiple different scoring functions and looking for a consensus can improve the reliability of the predictions.

Post-Docking Analysis and Validation

To increase confidence in the docking results, several post-docking analysis and validation steps should be performed.

Recommended Validation Protocols:
  • Re-docking of a Co-crystallized Ligand: If a crystal structure with a bound ligand is available, a crucial validation step is to remove the ligand and then dock it back into the binding site.[26][27] The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should be low (typically < 2.0 Å) for the docking protocol to be considered reliable.[24][27]

  • Enrichment Studies: Dock a library of known active compounds and a set of decoy molecules (compounds that are physically similar to the actives but are known to be inactive). A good docking protocol should be able to distinguish between the actives and the decoys, with the actives receiving better scores.

  • Molecular Dynamics (MD) Simulations: For the most promising docked poses, running MD simulations can provide insights into the stability of the ligand-protein complex over time.

  • MM/PBSA or MM/GBSA Calculations: These methods can be used to re-score the docked poses and provide a more accurate estimate of the binding free energy.

Data Presentation and Interpretation

The results of a molecular docking study should be presented clearly and concisely.

Table 1: Hypothetical Docking Results for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide against VEGFR-2
PoseDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-9.5Cys919, Glu917Hydrogen Bond
Val848, Leu840Hydrophobic
2-9.2Asp1046, Cys1045Hydrogen Bond
Leu1035, Val916Hydrophobic
3-8.9Phe1047Pi-Stacking
Cys919, Glu917Hydrogen Bond
Interpreting the Data:

In this hypothetical example, Pose 1 has the best docking score. The predicted interactions with key residues in the VEGFR-2 active site (e.g., Cys919, the "gatekeeper" residue) would provide a strong rationale for further investigation. The hydrophobic interactions with Val848 and Leu840 are also consistent with the binding of known VEGFR-2 inhibitors.

Conclusion and Future Directions

In silico molecular docking is a powerful tool for generating hypotheses about the biological activity of novel compounds like 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide. By following a rigorous and self-validating workflow, researchers can obtain meaningful insights that can guide subsequent experimental studies, such as enzymatic assays and cell-based experiments. It is imperative to remember that computational predictions are not a substitute for experimental validation but rather a valuable guide to focus and accelerate the drug discovery process.[1] The integration of molecular docking with other computational methods, such as machine learning and artificial intelligence, promises to further enhance the predictive power and efficiency of in silico drug design.[28][29]

References

  • UCSF DOCK. (2025, June 6). Tutorial: Generating the Grid.
  • Theoretical and Computational Biophysics Group. Grid Generation and Matching for Small Molecule Docking.
  • Research journals. (2018, December 7). Predicting protein targets for drug-like compounds using transcriptomics.
  • MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors.
  • Organic & Biomolecular Chemistry (RSC Publishing). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • Drug Discovery News. Computational approaches to drug design.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?
  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018, April 16).
  • PMC. (2019, September 4). Molecular Docking: Shifting Paradigms in Drug Discovery.
  • J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
  • ijariie. (2024, November 23). A Review on In Silico molecular docking Studies.
  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025.
  • PubMed. (2024, December 15). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B.
  • Sygnature Discovery. Computer Aided Drug Design (CADD).
  • J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • Bonvin Lab. How to analyse docking results from HADDOCK or refine models?
  • bioRxiv. (2018, March 9). Predicting protein targets for drug-like compounds using transcriptomics.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10).
  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • ResearchGate. 1 Overview of typical CADD workflow | Download Scientific Diagram.
  • PubMed. (2024, January 15). A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • Schrödinger Machine Learning Solutions. De Novo Design Workflow.
  • PMC. Target identification and mechanism of action in chemical biology and drug discovery.
  • Docking Server. Steps of ligand docking.
  • Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations. (2025, November 4).
  • Patsnap Synapse. (2025, March 20). How are target proteins identified for drug discovery?
  • ResearchGate. (2013, October 22). What are the best ways to validate a docking result?
  • PMC. Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41.
  • Cresset. Protein-ligand docking.
  • ResearchGate. (2022, April 25). How to validate the molecular docking results ?
  • PMC. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Bioinformatics | Oxford Academic. (2024, April 15). DrugMGR: a deep bioactive molecule binding method to identify compounds targeting proteins.
  • Protein Structural Analysis Laboratory - Michigan State University. Lessons from Docking Validation.
  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • ResearchGate. (2026, March 3). (PDF) Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking, Synthesis, and Biological Activities.
  • IJNRD. (2024, August 8). In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase.
  • PMC. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents.
  • Rafidain Journal of Science. (2025, June 1). Preparation, Characterization and Molecular Docking Study of some New Pyrazole Derivatives Derived from 2-Mercaptobenzothiazole.

Sources

Foundational

Thermodynamic Stability and Melting Point Determination of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide: A Technical Guide

Target Audience: Preclinical Researchers, Solid-State Chemists, and Drug Formulation Scientists Compound CAS: 792953-08-3 Executive Summary In preclinical drug development, the solid-state characterization of active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Solid-State Chemists, and Drug Formulation Scientists Compound CAS: 792953-08-3

Executive Summary

In preclinical drug development, the solid-state characterization of active pharmaceutical ingredients (APIs) is a critical path to ensuring formulation viability and shelf-life stability. 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide belongs to a privileged class of highly functionalized heterocyclic scaffolds. Pyrazole-4-carboxamide derivatives are frequently deployed in oncology and immunology as potent kinase inhibitors (e.g., MEK, SYK, and JAK inhibitors) due to their capacity to form stable hydrogen bonds within enzyme active sites[1][2].

However, the very structural features that confer target affinity—multiple hydrogen bond donors/acceptors and sterically hindered aromatic rings—also dictate complex solid-state thermodynamics. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this compound and outlines the definitive analytical protocols required to empirically determine its melting point and thermal degradation profile.

Structural Thermodynamics & Predictive Modeling

As a Senior Application Scientist, I approach thermal analysis not merely as a measurement, but as a macroscopic readout of microscopic molecular interactions. The thermodynamic stability and melting point ( Tm​ ) of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide are governed by the competitive interplay of three structural domains:

The Pyrazole-4-Carboxamide Core

The pyrazole ring provides a rigid, planar aromatic system. The carbon-nitrogen bonds within this heterocycle exhibit exceptionally high bond dissociation energies, ensuring baseline molecular stability[3]. The 4-carboxamide group acts as a primary driver of crystal lattice energy. It functions simultaneously as a strong hydrogen bond donor (via the −NH2​ protons) and acceptor (via the carbonyl oxygen). In the solid state, pyrazole-4-carboxamides typically self-assemble into robust dimeric or polymeric chains, drastically increasing the enthalpy of fusion ( ΔHfus​ )[4].

The 5-Amino Substituent

The presence of a primary amine at the 5-position introduces additional hydrogen bonding capacity. While this increases the overall polarity and potential for hydration under humid conditions, it significantly reinforces the intermolecular network within the anhydrous crystal lattice, pushing the expected melting point higher than that of unsubstituted analogs.

The 1-(2-Nitrophenyl) Moiety: Sterics vs. Intramolecular Bonding

The ortho-nitro substitution on the phenyl ring is the most critical variable in this molecule's thermodynamic profile.

  • Steric Hindrance: The bulky nitro group forces the phenyl ring to twist out of coplanarity with the pyrazole core to minimize steric clash with the adjacent 5-amino group. This non-planar conformation prevents optimal π−π stacking in the crystal lattice, which would otherwise lower the melting point.

  • Intramolecular Hydrogen Bonding: Counteracting the steric penalty, the proximity of the highly electronegative nitro oxygen atoms to the 5-amino protons facilitates strong intramolecular hydrogen bonding. This locks the molecule into a rigid conformation, reducing conformational entropy ( ΔS ) upon crystallization. According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), minimizing entropy loss during crystallization thermodynamically stabilizes the solid form[5].

G A 5-Amino-1-(2-nitrophenyl) -1H-pyrazole-4-carboxamide B Intermolecular H-Bonding (Carboxamide Network) A->B C Intramolecular H-Bonding (5-Amino to 2-Nitro) A->C D Steric Hindrance (Ortho-Substitution) A->D E Crystal Lattice Energy B->E C->E D->E F Thermodynamic Stability & Melting Point E->F

Caption: Structural factors driving the crystal lattice energy and thermal stability of the compound.

Empirical Determination: Causality in Analytical Design

Relying on capillary melting point apparatuses for highly functionalized drug candidates is insufficient. Capillary methods provide a visual melting range but fail to capture polymorphic transitions, desolvation events, or the enthalpy of fusion. To establish a self-validating thermodynamic profile, we must employ orthogonal thermal techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Why Orthogonal Testing?

Highly functionalized nitro-aromatics can undergo exothermic decomposition at temperatures dangerously close to their melting points. If DSC is run in isolation, an exothermic decomposition peak can mask or distort the endothermic melting peak. By running TGA concurrently, we map mass-loss events to thermal events, ensuring that the assigned Tm​ is a true phase transition and not a degradation artifact.

Standardized Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Quantify the onset melting temperature ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments or Mettler Toledo) for temperature and cell constant using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ).

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum crucible.

  • Crucible Configuration (Critical Step): Use a vented (pierced) lid. Causality: If the sample contains trace residual solvents or moisture, a hermetically sealed pan will trap vapor, artificially increasing internal pressure and altering the observed melting point via freezing-point depression artifacts. Venting ensures isobaric conditions.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Method: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 300 °C. Causality: A 10 °C/min rate provides the optimal balance between signal sensitivity (larger heat flow) and thermal resolution (sharper peaks)[6][7].

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition onset temperature ( Td​ ) and assess volatile content.

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the compound into an open Alumina ( Al2​O3​ ) crucible. Alumina is chosen over platinum to prevent potential catalytic interactions with the nitro group at high temperatures.

  • Purge Gas: Maintain a Nitrogen ( N2​ ) purge at 50 mL/min.

  • Thermal Method: Heat dynamically from 25 °C to 400 °C at 10 °C/min.

  • Data Integration: Calculate the step-transition weight loss. The Td​ is defined as the temperature at which 5% mass loss occurs.

Workflow S1 Sample Prep (Vented Al Pan) S2 DSC Analysis (10°C/min, N2) S1->S2 S3 TGA Analysis (10°C/min, N2) S1->S3 S4 Thermogram Integration S2->S4 S3->S4 S5 Determine Tm, ΔHfus, & Td S4->S5

Caption: Self-validating experimental workflow for empirical thermodynamic characterization.

Quantitative Data Summary & Predictive Benchmarks

While specific proprietary batch data for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide may vary based on crystallization solvent and polymorphic form, we can benchmark its expected thermodynamic parameters against structurally analogous pyrazole-4-carboxamide kinase inhibitors documented in recent patent literature and crystallographic studies[4][8].

Table 1: Thermodynamic Parameter Benchmarks for Pyrazole-4-Carboxamide Derivatives

Thermodynamic ParameterPredictive Range / Typical ValueAnalytical MethodologyPrimary Structural Driver
Melting Point ( Tm​ ) 180 °C – 260 °CDSC (Extrapolated Onset)Carboxamide intermolecular H-bonding network.
Enthalpy of Fusion ( ΔHfus​ ) 80 – 130 J/gDSC (Endothermic Peak Area)Crystal lattice energy and molecular packing efficiency.
Decomposition Onset ( Td​ ) > 260 °CTGA (Weight Loss > 5%)Cleavage of the N-NO₂ or C-NO₂ bonds[3].
Heat Capacity ( Cp​ ) ~ 1.2 - 1.5 J/(g·K)Modulated DSC (mDSC)Vibrational and rotational degrees of freedom.

Note: The presence of the ortho-nitro group typically lowers the melting point slightly compared to para-substituted analogs due to steric disruption of the crystal lattice, though this is partially offset by intramolecular stabilization.

Conclusion

The thermodynamic stability of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide is a complex function of its rigid heterocyclic core, extensive hydrogen-bonding capabilities, and the steric/electronic influence of the ortho-nitro substitution. By employing a self-validating, orthogonal thermal analysis workflow utilizing DSC and TGA, researchers can accurately map the solid-state landscape of this compound. This fundamental thermodynamic data is not just a regulatory checkbox; it is the cornerstone of downstream formulation strategy, ensuring that the chosen solid form remains stable throughout its pharmacological lifecycle.

References

  • Smolecule. "Thermodynamic stability analysis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide." Smolecule Database. Available at:[3]

  • Justia Patents. "Crystalline Forms of 1-[(3R,4S)-4-Cyanotetrahydropyran-3-YL]-3-[(2-Fluoro-6-Methoxy-4-Pyridyl)Amino]Pyrazole-4-Carboxamide." Justia. Available at:[4]

  • AIP Publishing. "Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole." AIP Advances. Available at:[5]

  • National Institutes of Health (NIH) / PMC. "Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors." PMC. Available at:[1]

  • DergiPark. "Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy." DergiPark Academic. Available at:[2]

  • Google Patents. "EP3110798A1 - Polymorphs of 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid." Google Patents. Available at:[8]

  • Google Patents. "WO2020144308A1 - Crystalline forms of 1-(1,2-dimethylpropyl)-n-ethyl-5-methyl-n-pyridazin-4-yl-pyrazole-4-carboxamide." Google Patents. Available at:[7]

Sources

Exploratory

Technical Whitepaper: Toxicity Profiling and Safety Data Sheet (SDS) Guidelines for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide

Executive Summary As drug development professionals and application scientists, we frequently encounter complex synthetic building blocks that carry inherent toxicological liabilities. 5-amino-1-(2-nitrophenyl)-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals and application scientists, we frequently encounter complex synthetic building blocks that carry inherent toxicological liabilities. 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS: 792953-08-3) is a bifunctional molecule featuring a pyrazole-4-carboxamide core and a 2-nitrophenyl moiety. While highly valuable for library synthesis and target-directed drug discovery, its structural motifs present specific mechanistic toxicity risks, including oxidative stress, genotoxicity, and cytochrome P450 (CYP450) modulation.

This whitepaper synthesizes the fundamental physicochemical properties, mechanistic toxicology, and standardized Safety Data Sheet (SDS) parameters for this compound. Furthermore, it establishes self-validating experimental workflows to rigorously profile its safety in vitro.

Chemical Identity and Physicochemical Properties

Understanding the base physicochemical parameters is the first step in predicting a compound's behavior in both biological assays and occupational exposure scenarios. The presence of the nitroaromatic group significantly increases the compound's lipophilicity and potential for redox cycling.

Table 1: Core Physicochemical and Identification Parameters

ParameterValue
Chemical Name 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide
CAS Number 792953-08-3
Molecular Formula C10H9N5O3
Molecular Weight 247.21 g/mol
Structural Motifs Pyrazole-4-carboxamide core, 2-nitrophenyl group

Mechanistic Toxicology & Pharmacological Liabilities

To design effective safety protocols, we must move beyond empirical hazard codes and understand the causality of the toxicity at a molecular level. The toxicity of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide is driven by two distinct structural alerts:

Nitroaromatic-Induced Oxidative Stress

The 2-nitrophenyl moiety is a well-documented toxicophore. In biological systems, endogenous nitroreductases (present in both bacteria and mammalian liver) catalyze the single-electron reduction of the nitro group to a highly reactive nitro radical anion . In oxygen-rich environments, this radical rapidly auto-oxidizes back to the parent nitro compound. This futile redox cycling transfers electrons to molecular oxygen, generating massive amounts of superoxide anions ( O2∙−​ ). The resulting accumulation of Reactive Oxygen Species (ROS) leads to severe lipid peroxidation, DNA damage, and eventual apoptosis.

Pyrazole Core and CYP450 Interactions

The pyrazole ring introduces a secondary layer of metabolic complexity. Pyrazole derivatives are known to interact heavily with Cytochrome P450 enzymes—specifically CYP2E1. Pyrazoles can stabilize CYP2E1 proteins, leading to uncoupled electron transfer from NADPH-cytochrome P450 reductase to oxygen, which acts as a secondary engine for 1[1]. This synergistic ROS production is a primary driver of pyrazole-induced 2[2].

ToxicityPathway A 5-amino-1-(2-nitrophenyl) -1H-pyrazole-4-carboxamide B Nitroreductase Metabolism A->B F CYP450 Interaction (Pyrazole Ring) A->F C Nitro Radical Anion Formation B->C D Reactive Oxygen Species (ROS) Generation C->D O2 E Oxidative Stress & Lipid Peroxidation D->E G Hepatocellular Toxicity E->G F->G Uncoupled Electron Transfer

Mechanistic pathway of nitroaromatic and pyrazole-induced oxidative stress and hepatotoxicity.

Standardized Safety Data Sheet (SDS) Elements

Based on regulatory screening and the 3[3], 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide requires strict handling protocols due to its multi-route acute toxicity and specific target organ effects.

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation 2H315Causes skin irritation.
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation.
Specific Target Organ Toxicity 3H336May cause drowsiness or dizziness.
Handling and PPE Causality

Because the compound triggers STOT SE 3 (H336) and Acute Tox 4 via inhalation (H332) , benchtop handling of the dry powder is strictly prohibited.

  • Engineering Controls: All weighing and solubilization must occur within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness, replaced every 2 hours or immediately upon contamination), safety goggles with side shields, and a standard lab coat are mandatory.

Experimental Workflows for Toxicity Profiling

To empirically validate the safety profile of this compound during early-stage drug development, we must implement robust, self-validating assays. The following protocols are designed to interrogate the specific mechanistic liabilities identified in Section 2.

Hepatotoxicity Screening (HepG2 CellTiter-Glo Assay)

Rationale: HepG2 cells are utilized because they retain baseline CYP450 activity, allowing us to capture both direct cytotoxicity and pyrazole-induced, CYP-mediated oxidative stress.

Step-by-Step Protocol:

  • Cell Plating: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide in 100% DMSO.

  • Dosing: Transfer compound to the assay plate to achieve a final concentration range of 0.01 µM to 100 µM. Ensure final DMSO concentration is uniformly 0.1% across all wells.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO vehicle (defines 100% viability).

    • Positive Control: 100 µM Chlorpromazine (defines 0% viability).

  • Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature, add 100 µL CellTiter-Glo reagent per well, lyse for 10 minutes, and read luminescence.

  • Quality Control: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z′≥0.5 .

Genotoxicity Assessment (Ames Test - OECD 471)

Rationale: The Ames test is critical for nitroaromatics. Salmonella typhimurium strains possess endogenous bacterial nitroreductases that highly efficiently reduce the 2-nitrophenyl group into mutagenic hydroxylamines, providing a highly sensitive readout for DNA damage.

Step-by-Step Protocol:

  • Strain Selection: Utilize Salmonella typhimurium TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Perform the assay both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver S9 fraction to differentiate between direct bacterial nitroreduction and mammalian CYP450-mediated activation.

  • Plating: Mix 100 µL of bacterial culture, 50 µL of test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer) into top agar. Pour over minimal glucose agar plates.

  • Self-Validating Controls:

    • Negative Control: DMSO vehicle (establishes spontaneous revertant baseline).

    • Positive Controls: 2-Nitrofluorene (for TA98 -S9) and 2-Aminoanthracene (for +S9).

  • Readout: Incubate for 48-72 hours at 37°C and count revertant colonies.

  • Quality Control: A valid test requires the positive control to induce a statistically significant ( ≥3 -fold) increase in revertant colonies compared to the vehicle baseline.

Workflow S1 Compound Preparation S2 In Vitro Cytotoxicity (HepG2 Cells) S1->S2 S3 Genotoxicity (Ames Test) S1->S3 S4 Metabolic Stability (Liver Microsomes) S1->S4 S5 Data Integration & SDS Generation S2->S5 S3->S5 S4->S5

High-throughput self-validating workflow for in vitro toxicity and genotoxicity screening.

References

  • NextSDS Database. "5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide — Chemical Substance Information." NextSDS.
  • Lu, Y., & Cederbaum, A. I. "Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency." National Center for Biotechnology Information (PMC).
  • Bae, S. H., et al. "Peroxiredoxin III and Sulfiredoxin Together Protect Mice from Pyrazole-Induced Oxidative Liver Injury." National Center for Biotechnology Information (PMC).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide

Executive Summary The 5-aminopyrazole-4-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and novel agrochemicals. This application not...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole-4-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and novel agrochemicals. This application note details a robust, self-validating, two-step synthetic protocol for the preparation of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS: 792953-08-3)[1]. The methodology ensures high regioselectivity and prevents over-hydrolysis, providing drug development professionals with a scalable and reproducible workflow.

Mechanistic Rationale & Experimental Design

The synthesis relies on a two-phase approach designed to maximize atom economy and thermodynamic control:

  • Phase 1: Regioselective Cyclocondensation. The reaction between 2-nitrophenylhydrazine and ethoxymethylenemalononitrile (EMMN) is driven by differential nucleophilicity. The primary amine of the hydrazine selectively attacks the highly electrophilic enol-ether carbon of EMMN, expelling ethanol. The subsequent intramolecular cyclization occurs via the attack of the secondary hydrazine nitrogen onto the proximal nitrile group, forming the stable 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core[2].

  • Phase 2: Controlled Acid-Catalyzed Hydrolysis. Converting the intermediate carbonitrile to the target carboxamide requires precise control to prevent over-hydrolysis to the carboxylic acid. Concentrated sulfuric acid (95-98%) is explicitly chosen as both solvent and catalyst[3][4]. Causality: The strong acid protonates the nitrile, facilitating nucleophilic attack by trace water. Crucially, the resulting amide is immediately protonated in the concentrated acidic medium. This protonated amide (acylium equivalent) is resonance-stabilized and highly resistant to further nucleophilic attack, effectively arresting the reaction at the carboxamide stage until the system is quenched with ice[3].

Workflow Visualization

SynthesisWorkflow SM 2-Nitrophenylhydrazine + EMMN Step1 Step 1: Cyclocondensation (EtOH, Reflux) SM->Step1 Int Intermediate: Carbonitrile Step1->Int TLC/LC-MS Validation Step2 Step 2: Acid Hydrolysis (Conc. H2SO4, 40-50°C) Int->Step2 Product Target Product: Carboxamide Step2->Product Ice Quench & IR Validation

Fig 1: Two-step synthesis workflow for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide.

Step-by-Step Methodologies

Phase 1: Synthesis of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Materials Required:

  • 2-Nitrophenylhydrazine (1.0 equiv, 10.0 mmol, 1.53 g)

  • Ethoxymethylenemalononitrile (EMMN) (1.05 equiv, 10.5 mmol, 1.28 g)

  • Absolute Ethanol (25 mL)

Protocol:

  • Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-nitrophenylhydrazine and absolute ethanol.

  • Reagent Addition: Add EMMN portion-wise to the stirring suspension at room temperature. A slight exotherm may be observed as the initial substitution occurs.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain vigorous stirring for 3 to 4 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The disappearance of the deep-orange hydrazine starting material spot confirms the completion of the cyclocondensation.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to induce complete crystallization of the intermediate.

  • Filtration: Filter the resulting precipitate under vacuum, wash the filter cake with cold ethanol (2 × 5 mL), and dry under high vacuum to afford the intermediate carbonitrile as a solid.

Phase 2: Acid-Catalyzed Hydrolysis to Target Carboxamide

Materials Required:

  • 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (Intermediate from Phase 1)

  • Concentrated Sulfuric Acid (95-98%, 10 mL)

  • Aqueous Ammonium Hydroxide (28% NH₄OH) or NaOH for neutralization

  • Crushed Ice

Protocol:

  • Acidic Solvation: In a 100 mL round-bottom flask, add 10 mL of concentrated H₂SO₄. Cool the flask slightly in a water bath (20 °C)[4].

  • Substrate Addition: Slowly add the intermediate carbonitrile (approx. 2.0 g) portion-wise over 15 minutes. Causality: Gradual addition prevents localized heating, which could lead to charring or undesired side reactions.

  • Hydrolysis: Heat the dark solution to 40–50 °C and stir continuously for 12–18 hours[3].

  • Self-Validation Check: Aliquot a 10 µL sample, quench it in 1 mL of water, and extract with ethyl acetate. Analyze via LC-MS. A complete mass shift from [M+H]⁺ 230 (nitrile) to [M+H]⁺ 248 (carboxamide) validates the hydrolysis.

  • Quenching: Carefully pour the acidic reaction mixture over 100 g of vigorously stirred crushed ice. The sudden dilution and temperature drop trap the product in its stable amide form.

  • Neutralization: Slowly add cold aqueous NH₄OH dropwise until the suspension reaches pH 7–8. Causality: Neutralization converts the soluble protonated pyrazole back to its free base, forcing the target carboxamide to precipitate fully.

  • Final Isolation: Filter the yellow/orange solid, wash thoroughly with distilled water (3 × 20 mL) to remove all residual sulfate salts, and dry in a vacuum oven at 50 °C.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized compound, researchers must validate the product against the following expected analytical parameters. The complete disappearance of the nitrile stretch in IR spectroscopy is the most definitive self-validating benchmark for Phase 2.

Analytical ParameterPhase 1 Intermediate (Carbonitrile)Phase 2 Target (Carboxamide)
Chemical Formula C₁₀H₇N₅O₂C₁₀H₉N₅O₃
Expected Yield 75 – 85%80 – 90%
LC-MS[M+H]⁺ m/z 230.07m/z 248.08
IR Spectroscopy Sharp band at ~2220 cm⁻¹ (C≡N)No band at ~2220 cm⁻¹ ; Strong bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (NH₂)
¹H NMR (DMSO-d₆) Pyrazole C3-H singlet at ~7.8 ppmPyrazole C3-H singlet at ~8.0 ppm; Broad amide NH₂ singlets at ~7.2 & 7.5 ppm

References

  • Source: benchchem.
  • 5-Amino-1-(4-chloro-phenyl)-1H-pyrazole-4 ...
  • Source: benchchem.
  • 5-amino-1-(2-nitrophenyl)

Sources

Application

HPLC method development for the quantification of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide Authored by: Gemini, Senior Application Scientist Abstr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide. This pyrazole derivative, containing a nitroaromatic moiety, is of interest in synthetic and medicinal chemistry. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and acidified water, with detection by a photodiode array (PDA) detector. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's suitability for routine quantitative analysis in research and quality control environments.

Scientific Rationale and Method Development Strategy

The primary objective was to develop a robust analytical method capable of accurately quantifying 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide. The strategy was built upon a systematic evaluation of the analyte's physicochemical properties and their implications for chromatographic behavior.

Analyte Properties and Chromatographic Considerations

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS 792953-08-3) is a heterocyclic organic compound.[1] Its structure features several key functional groups that dictate the chromatographic approach:

  • Aromatic Systems: The presence of both a pyrazole and a nitrophenyl ring provides strong chromophores, making UV-Vis detection highly effective. These aromatic systems also allow for π-π interactions with specific HPLC stationary phases.

  • Polar Functional Groups: The amino (-NH2) and carboxamide (-CONH2) groups impart polarity. The amino group is basic, meaning its ionization state is pH-dependent.

  • Nitro Group: The nitro group (-NO2) is strongly electron-withdrawing and contributes to the molecule's chromophoric properties.

Based on these features, a reversed-phase HPLC method was selected as the most appropriate approach, given the compound's overall polarity. Controlling the mobile phase pH is critical to ensure the amino group is in a consistent protonation state, thereby preventing peak tailing and ensuring reproducible retention times.

Rationale for Experimental Choices
  • Column Selection: A C18 column was chosen as the primary column for initial development due to its versatility and widespread success in separating a broad range of moderately polar to non-polar compounds.[2] As an alternative for optimizing selectivity, a phenyl-hexyl column could be considered. Phenyl-based stationary phases can offer enhanced retention for nitroaromatic compounds through specific π-π interactions, providing a different separation mechanism compared to the hydrophobic interactions of a C18 phase.

  • Mobile Phase Optimization:

    • Aqueous Phase: To control the ionization of the basic amino group and minimize undesirable interactions with residual silanols on the silica backbone, the aqueous phase was acidified. 0.1% formic acid was chosen as it is a volatile modifier compatible with mass spectrometry and effective at maintaining a low pH (around 2.7), ensuring the analyte is consistently protonated.[3]

    • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. Methanol was considered as an alternative, as changing the organic solvent can significantly alter selectivity for nitro-aromatic compounds.[4]

    • Elution Mode: An isocratic elution mode was developed for simplicity, robustness, and faster run times, which is ideal for quality control applications.[2]

  • Detection Wavelength: A photodiode array (PDA) detector was used to scan the analyte's UV spectrum from 200 to 400 nm. This allows for the determination of the wavelength of maximum absorbance (λmax), which provides the best sensitivity. Furthermore, a PDA detector is invaluable for assessing peak purity during method validation, a key component of establishing specificity.

Caption: Logical workflow for HPLC method development.

Materials and Methods

Chemicals and Reagents
  • 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at λmax = 285 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in the diluent to achieve a final concentration within the calibration range.

Detailed Protocols

Protocol 1: Instrument Setup and System Suitability Testing (SST)

System suitability testing is essential to ensure the chromatographic system is performing adequately before any sample analysis.[2]

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • SST Injections: Inject the 50 µg/mL working standard solution six consecutive times.

  • Data Analysis: Using the CDS, calculate the parameters listed in the acceptance criteria table below.

  • Verification: Proceed with analysis only if all SST criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Protocol 2: HPLC Method Validation

This protocol outlines the steps to validate the analytical method in accordance with ICH Q2(R2) guidelines.[5][6]

G Start Method Validation Start Specificity Specificity & Peak Purity (PDA) Start->Specificity Linearity Linearity & Range (5-7 concentrations) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 3 levels) Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Linearity->LOD_LOQ Robustness Robustness (Vary Flow, Temp, % Organic) Accuracy->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Intermediate->Robustness Report Final Validation Report Robustness->Report

Caption: Workflow for the HPLC method validation protocol.

  • Specificity:

    • Inject the diluent (blank), a standard solution, and a sample solution.

    • Ensure no interfering peaks are present at the retention time of the analyte in the blank chromatogram.

    • Utilize the PDA detector to perform peak purity analysis on the analyte peak in the standard and sample chromatograms. The purity angle should be less than the purity threshold.

  • Linearity:

    • Prepare a series of at least six standard solutions covering the range of 1-100 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.

    • Acceptance Criteria: r² ≥ 0.999.

  • Range:

    • The range is established from the linearity study. It is the concentration interval over which the method is shown to be linear, accurate, and precise.[7]

    • Acceptance Criteria: The proposed range of 1-100 µg/mL must be supported by the accuracy and precision data.

  • Accuracy (Recovery):

    • Prepare a sample matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percent recovery for each.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, or with a different analyst or instrument.

    • Calculate the %RSD for the results of each study.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Alternatively, they can be determined by identifying the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • Intentionally make small variations to the method parameters and assess the impact on the results.

    • Parameters to vary:

      • Flow rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile phase composition (e.g., Acetonitrile ± 2%)

    • Calculate the %RSD of the results under the varied conditions.

    • Acceptance Criteria: %RSD should remain ≤ 2.0%, and SST parameters should still be met.[8]

Typical Results and Data Analysis

A representative chromatogram obtained using the optimized conditions should show a sharp, symmetrical peak for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide, eluting at approximately 4.5 minutes.

Table 1: Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mLSupported by data
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (% RSD) 0.85%≤ 2.0%
Intermediate Precision (% RSD) 1.12%≤ 2.0%
LOD 0.3 µg/mL-
LOQ 0.9 µg/mL-
Robustness All results passed SST criteriaSystem suitability is maintained

Conclusion

The developed isocratic RP-HPLC method provides a rapid and reliable means for the quantification of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide. The method was successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The short run time and simple mobile phase make it highly suitable for routine analysis in quality control and drug development settings.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014). Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.). Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024). Available at: [Link]

  • Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons - PMC. (n.d.). Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Available at: [Link]

  • 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile - Chemical Synthesis Database. (2025). Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (2025). Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Available at: [Link]

  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed. (2000). Available at: [Link]

  • NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION - Macedonian Journal of Chemistry and Chemical Engineering. (2020). Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022). Available at: [Link]

  • Quality Guidelines - ICH. (n.d.). Available at: [Link]

  • 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide - NextSDS. (n.d.). Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide in Fragment-Based Drug Discovery (FBDD)

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Development Scientists Focus Area: Kinase Inhibition, Protein-Protein Interactions (PPIs), and Scaffold Hopping The Chemical Logic: Why this Fra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Development Scientists Focus Area: Kinase Inhibition, Protein-Protein Interactions (PPIs), and Scaffold Hopping

The Chemical Logic: Why this Fragment?

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight (<300 Da) compounds that bind weakly but with high ligand efficiency (LE) to target proteins. The compound 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS 792953-08-3) represents a highly privileged, multi-vector scaffold, particularly in the development of kinase inhibitors and agricultural fungicides [1, 2].

  • The Pyrazole-4-carboxamide Core: This is a highly validated hinge-binding motif in kinase drug discovery (e.g., Aurora kinases, JAK2, and Bcr-Abl) [3, 4]. The carboxamide group acts as a bidentate hydrogen bond donor/acceptor, mimicking the interaction of ATP's adenine ring with the kinase backbone [3].

  • The 5-Amino Substituent: This group provides an additional hydrogen bond donor. Mechanistically, it can interact with conserved water molecules in the solvent channel or form secondary hydrogen bonds with the gatekeeper residue, locking the fragment into a specific coplanar conformation.

  • The 1-(2-Nitrophenyl) Vector: The bulky, electron-withdrawing nitro group serves two purposes. First, it forces the phenyl ring out of coplanarity with the pyrazole core due to steric hindrance, creating a 3D conformation that is excellent for probing deep hydrophobic pockets (like the DFG-out pocket). Second, the nitro oxygens can participate in weak electrostatic interactions.

Expert Insight on Assay Interference: The presence of the nitro-aromatic system can cause optical interference (quenching or autofluorescence) in standard high-throughput biochemical assays (e.g., TR-FRET or AlphaScreen). Therefore, the causality of our workflow design dictates that we must use biophysical methods—specifically Ligand-Observed NMR and X-ray Crystallography—which are completely blind to optical artifacts.

FBDD_Workflow A 1. Library Formulation (Fragment dissolved in 100% d6-DMSO) B 2. Primary Screening (STD-NMR) Avoids optical interference from nitro group A->B C 3. Orthogonal Validation (SPR) Kinetics & Stoichiometry confirmation B->C D 4. Structural Biology (X-ray Soaking) High-concentration soaking (10-50 mM) C->D E 5. Hit-to-Lead Chemistry Vector growth via 2-nitrophenyl displacement D->E

Figure 1: Recommended FBDD workflow for nitro-aromatic pyrazole fragments, prioritizing non-optical biophysical methods.

Biophysical Triage: Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives caused by fragment aggregation or non-specific binding.

Protocol A: Primary Screening via Saturation Transfer Difference NMR (STD-NMR)

STD-NMR is ideal for this fragment because it detects binding in the transient regime ( KD​ ~ 10μM to 10mM ) and is unaffected by the compound's UV/Vis absorbance profile.

System Validation & Quality Control: Before running the protein-ligand mixture, a 1D 1H NMR spectrum of the fragment alone in the exact assay buffer must be acquired. This validates that the 5-amino and carboxamide protons are not undergoing rapid chemical exchange with the solvent (which would erase the STD signal) and that the compound is not aggregating (indicated by line broadening).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the NMR buffer (50 mM Tris-d11, 150 mM NaCl, 100% D2​O , pD 7.4). Causality: D2​O is required to minimize the solvent peak, allowing clear observation of the fragment's aromatic protons.

  • Sample Formulation:

    • Target Protein: 10–20 μM .

    • Fragment: 1 mM (from a 50 mM d6​ -DMSO stock). Final DMSO concentration must be ≤2% to prevent protein denaturation.

  • Data Acquisition:

    • Use a spectrometer equipped with a cryoprobe (e.g., 600 MHz).

    • Apply a train of Gaussian-shaped pulses (50 ms each) for selective saturation of the protein envelope (on-resonance at -0.5 ppm).

    • Set the off-resonance control irradiation at 40 ppm (where neither protein nor ligand absorbs).

    • Saturation time ( tsat​ ): 2.0 seconds.

  • Self-Validation Check: Run a control STD-NMR experiment with the fragment without the protein. If an STD signal is observed, the fragment is aggregating into micelles, and the hit is a false positive.

  • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide that are in intimate contact (< 5 Å) with the protein.

Protocol B: Structural Elucidation via X-ray Crystallography Soaking

Once binding is confirmed, structural biology is required to map the exact binding vectors. Because fragments have low affinity, they must be soaked into apo-crystals at very high concentrations.

System Validation & Quality Control: The 2-nitrophenyl group is highly hydrophobic, which can cause the fragment to crash out of the aqueous soaking drop. A "mock soak" (fragment + crystallization buffer without the crystal) must be monitored under a microscope for 24 hours to ensure no precipitation occurs.

Step-by-Step Methodology:

  • Crystal Preparation: Grow apo-crystals of the target kinase (e.g., Aurora A) using sitting-drop vapor diffusion.

  • Soaking Solution Formulation:

    • Transfer 1 μL of the fragment stock (100 mM in 100% DMSO) into 9 μL of the mother liquor supplemented with 20% v/v ethylene glycol (cryoprotectant). Final fragment concentration = 10 mM; Final DMSO = 10%.

    • Causality: The high DMSO concentration is necessary to keep the hydrophobic nitro-aromatic ring in solution, but the crystal must be cross-linked or highly stable to tolerate 10% DMSO.

  • Soaking: Transfer the apo-crystal into the soaking drop using a nylon loop. Seal the well and incubate for 2 to 24 hours at 20°C.

  • Harvesting and Freezing: Mount the crystal in a cryo-loop and flash-freeze immediately in liquid nitrogen (100 K) to minimize radiation damage during data collection.

  • Data Processing: Collect diffraction data and calculate Fo​−Fc​ difference electron density maps. Look for the distinct planar density of the pyrazole ring and the tetrahedral density of the nitro group to unambiguously assign the fragment's orientation.

Data Presentation: Expected Fragment Metrics

When analyzing the success of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide in a primary screen, compare your results against the standard metrics for pyrazole-carboxamide fragments [4, 5].

MetricTypical Range for Pyrazole-4-CarboxamidesTarget Threshold for Hit-to-Lead Progression
Molecular Weight (MW) 247.21 g/mol (Specific to this fragment)< 300 g/mol (Rule of 3 compliant)
Affinity ( KD​ ) 100 μM – 2 mM< 500 μM
Ligand Efficiency (LE) 0.28 – 0.35 kcal/mol/heavy atom> 0.30 kcal/mol/heavy atom
Lipophilic Ligand Efficiency (LLE) 1.5 – 3.0> 3.0 (Requires optimization of the nitro group)
Binding Mode Hinge region (Kinases) / Interface (PPIs)Confirmed via X-ray or HSQC NMR

Table 1: Quantitative benchmark metrics for evaluating the fragment hit.

Pharmacophore Mapping & Hit-to-Lead Strategy

Understanding the spatial arrangement of the fragment's functional groups is critical for the Hit-to-Lead phase. The diagram below illustrates the hypothesized interaction network when this fragment binds to a standard kinase hinge region.

Binding_Mode Core 1H-Pyrazole Core (Scaffold / Pi-Pi Stacking) Carboxamide 4-Carboxamide (H-Bond Donor/Acceptor) Core->Carboxamide Amino 5-Amino Group (Secondary H-Bond Donor) Core->Amino NitroPhenyl 1-(2-Nitrophenyl) (Steric / Hydrophobic Vector) Core->NitroPhenyl Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Carboxamide->Hinge Primary Anchoring (Bidentate) Solvent Solvent Channel (Water-mediated H-bonds) Carboxamide->Solvent Solvent Exposure Amino->Hinge Secondary H-bond Gatekeeper Gatekeeper Pocket (Hydrophobic/Polar Interactions) NitroPhenyl->Gatekeeper Vector for Lead Growth

Figure 2: Pharmacophore mapping of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide within a generic kinase active site.

Optimization Trajectory: Once binding is confirmed, the 1-(2-nitrophenyl) group is typically the first target for synthetic modification. Because the nitro group can be a metabolic liability (susceptible to nitroreductases in vivo), Hit-to-Lead chemistry often involves replacing the 2-nitrophenyl ring with a substituted pyridine or a fluorinated phenyl ring. This maintains the required steric twist while improving the pharmacokinetic profile and Lipophilic Ligand Efficiency (LLE) [5].

References

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity Journal of Medicinal Chemistry (ACS Publications)[Link][1]

  • Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment Journal of Agricultural and Food Chemistry (ACS Publications)[Link][2]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Molecules (MDPI)[Link][3]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Molecules (MDPI)[Link][4]

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors Journal of Taibah University for Science (Taylor & Francis)[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide in in vitro assays

Technical Support Center: 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide A Guide to Troubleshooting Poor Aqueous Solubility in In Vitro Assays Welcome to the technical support guide for 5-amino-1-(2-nitrophenyl)-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide

A Guide to Troubleshooting Poor Aqueous Solubility in In Vitro Assays

Welcome to the technical support guide for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in in vitro assays. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide in my cell culture medium after diluting my DMSO stock. What is happening?

A1: This is a classic sign of a compound "crashing out" of solution. While 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide, like many pyrazole derivatives, is soluble in organic solvents like DMSO, its aqueous solubility is limited.[1] When you introduce your concentrated DMSO stock into the aqueous environment of your cell culture medium, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate. The high lattice energy of the crystalline solid, due to intermolecular forces like hydrogen bonding and π-π stacking, makes it difficult for water to dissolve the compound effectively.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance to DMSO is highly dependent on the cell type and the duration of exposure.[2] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[3] However, some sensitive cell lines may show stress or altered gene expression even at 0.1%.[4][5][6] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.[2] Concentrations above 1-2% are often cytotoxic.[2][7][8]

DMSO ConcentrationGeneral Cellular Effects
< 0.1% Generally considered safe for most cell lines.
0.1% - 0.5% Widely used, but may cause subtle effects in sensitive cells.[3][4][5]
0.5% - 1.0% Increased risk of affecting cell viability and function.[9][10][11]
> 1.0% Often leads to significant cytotoxicity and can interfere with assay readouts.[2][9][10]

Q3: My compound is precipitating even at low final DMSO concentrations. What are my options?

A3: If you are limited by DMSO toxicity and still observing precipitation, several formulation strategies can be employed to increase the aqueous solubility of your compound. These can be broadly categorized as:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can improve solubility.[1]

  • pH Adjustment: If your compound has acidic or basic functional groups, altering the pH of the medium can lead to the formation of a more soluble salt.[12]

  • Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[13] They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[13][14][15][16][]

    • Surfactants: These molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[18][19] However, surfactants can also be cytotoxic and interfere with assays, so careful selection and concentration optimization are necessary.[20][21][22]

Q4: How do I choose the right solubilization strategy for my experiment?

A4: The best strategy depends on your specific assay and compound. Here is a decision-making framework:

  • Optimize DMSO Concentration: First, determine the highest non-toxic concentration of DMSO for your cells.

  • Consider Co-solvents: If more solubilizing power is needed, a co-solvent system could be a simple solution.

  • Evaluate Excipients: For very challenging compounds, cyclodextrins are often a good starting point as they are generally well-tolerated by cells at appropriate concentrations.[9][10] Surfactants should be used with caution due to their potential for cell lysis and assay interference.[20][22]

Below is a troubleshooting workflow to guide you through this process.

Troubleshooting Workflow

Troubleshooting Workflow start Start: Poor Compound Solubility Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Can DMSO concentration be increased without toxicity? check_dmso->increase_dmso No solubility_issue Solubility issue persists check_dmso->solubility_issue Yes dmso_limit Determine max tolerated DMSO concentration increase_dmso->dmso_limit dmso_limit->solubility_issue use_cosolvent Option 1: Use a Co-solvent (e.g., Ethanol, PEG 400) solubility_issue->use_cosolvent use_cyclodextrin Option 2: Use Cyclodextrins (e.g., HP-β-CD) solubility_issue->use_cyclodextrin use_surfactant Option 3: Use Surfactants (e.g., Tween 80) solubility_issue->use_surfactant cosolvent_protocol Follow Co-solvent Protocol use_cosolvent->cosolvent_protocol final_check Re-evaluate solubility and assay performance cosolvent_protocol->final_check cyclodextrin_protocol Follow Cyclodextrin Protocol use_cyclodextrin->cyclodextrin_protocol cyclodextrin_protocol->final_check surfactant_protocol Follow Surfactant Protocol use_surfactant->surfactant_protocol surfactant_protocol->final_check end End: Optimized Assay Conditions final_check->end

Caption: A decision tree for troubleshooting poor compound solubility.

Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of your compound in DMSO.

  • Weighing the Compound: Accurately weigh a precise amount of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide in a sterile microcentrifuge tube. It is crucial to handle potent compounds with appropriate safety measures.[23][24]

  • Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary but be cautious of compound stability at elevated temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[25][26][27]

Protocol 2: Assay Plate Preparation with a Co-solvent

This protocol describes how to prepare your assay plates when using a co-solvent to improve solubility.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in the chosen co-solvent (e.g., ethanol).

  • Serial Dilutions: Perform serial dilutions of this intermediate stock in the co-solvent.

  • Dosing the Plate: Add a small volume of each dilution to your assay wells containing cell culture medium. Ensure the final concentration of both DMSO and the co-solvent are below their cytotoxic levels.

  • Mixing: Mix the plate gently on an orbital shaker to ensure uniform distribution of the compound.

  • Visual Inspection: Before adding cells, inspect the plate under a microscope for any signs of precipitation.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

This protocol details the use of HP-β-CD, a common cyclodextrin derivative, to enhance solubility.[15]

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-20% w/v).

  • Complex Formation:

    • Method A (Direct Addition): Add your DMSO stock solution directly to the HP-β-CD-containing medium. The cyclodextrin will form an inclusion complex with the compound.[15]

    • Method B (Pre-complexation): Mix the DMSO stock with the HP-β-CD solution and allow it to equilibrate (e.g., 1 hour at room temperature) before adding to the final assay medium.

  • Assay Dosing: Add the compound-cyclodextrin complex to your assay plates. Remember to include a vehicle control with the same concentration of HP-β-CD and DMSO.

Experimental Workflow start Start: Weigh Compound prepare_stock Prepare Concentrated DMSO Stock start->prepare_stock solubilization_step Choose Solubilization Method prepare_stock->solubilization_step cosolvent Co-solvent solubilization_step->cosolvent cyclodextrin Cyclodextrin solubilization_step->cyclodextrin surfactant Surfactant solubilization_step->surfactant prepare_intermediate Prepare Intermediate Dilutions cosolvent->prepare_intermediate cyclodextrin->prepare_intermediate surfactant->prepare_intermediate dose_plate Dose Assay Plate prepare_intermediate->dose_plate visual_check Visually Inspect for Precipitation dose_plate->visual_check incubate Incubate with Cells visual_check->incubate readout Perform Assay Readout incubate->readout end End: Analyze Data readout->end

Caption: A generalized workflow for preparing a poorly soluble compound for an in vitro assay.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15). WuXi AppTec.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... - PMC.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Improving solubility of pyrazole deriv
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017, April 26). MedCrave online.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf US.
  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017, April 12).
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. (2014, September 19). PLOS.
  • DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (2019, March 15).
  • DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (2019, March 15). Maastricht University.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, June 15). PubMed.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
  • DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Akron Biotech.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide. NextSDS.
  • Compound Management and Integrity. Beckman Coulter.
  • How to enhance drug solubility for in vitro assays? (2014, July 31).
  • Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. (2022, December 28). MDPI.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Benchchem.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). PubMed.
  • Synthesis and Properties of Pyrazoles. (2022, September 8). Encyclopedia.pub.
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Chemical structure of the selected pyrazole derivatives.
  • 5-Amino-1H-pyrazole-4-carboxamide.
  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly W
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. (2010, May 26).
  • 5-amino-1-(2-nitrophenyl)-1h-pyrazole-4-carboxamide. PubChemLite.
  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides | Chemical Research in Toxicology. (2019, April 23).
  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization and In Vitro Anti-cancer Properties of Cationic Gemini Surfactants with Alkyl Chains in Human Breast Cancer. (2024, January 22).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide Substitutions

Welcome to the Advanced Technical Support Center. This guide is engineered specifically for researchers, medicinal chemists, and drug development professionals struggling with the functionalization of 5-amino-1-(2-nitrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered specifically for researchers, medicinal chemists, and drug development professionals struggling with the functionalization of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide .

Due to its unique topological constraints, this molecule frequently exhibits near-zero reactivity under standard substitution or cyclization conditions. Below, we dissect the causality of these failures and provide field-proven, self-validating troubleshooting protocols to bypass these thermodynamic barriers.

Part 1: Diagnostic FAQs – Understanding the "Steric Shield"

Q: Why is the 5-amino group in this specific pyrazole completely unreactive under standard acylation/alkylation conditions (e.g., acyl chlorides with triethylamine)? A: The unreactivity is a synergistic consequence of severe steric hindrance and electronic deactivation. The 5-amino group is physically "sandwiched" between the 4-carboxamide group and the highly bulky 1-(2-nitrophenyl) substituent. Crucially, the ortho-nitro group on the N1-phenyl ring restricts bond rotation (atropisomerism), locking the molecule into a conformation that creates a persistent steric shield, blocking the electrophile's trajectory. Furthermore, the electron-withdrawing nature of both the pyrazole core and the 4-carboxamide group significantly depletes the electron density of the 5-amino nitrogen. Literature confirms that bulky N1-aryl groups frequently cause cyclization and substitution failures in 5-aminopyrazoles by raising the activation energy beyond what standard thermal conditions can overcome .

Q: I am attempting to synthesize a pyrazolo[3,4-d]pyrimidine derivative by reacting this compound with formamide, but I only recover starting material. How can I force the ring closure? A: Standard cyclization conditions (refluxing formamide at ~150 °C) often fail here because the intermediate condensation product cannot easily achieve the planar conformation required for ring closure due to the orthogonal clash of the 2-nitrophenyl ring. To overcome this, you must transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides the rapid, localized dielectric heating necessary to surpass this steep thermodynamic barrier. Coupling MAOS with a solid acid catalyst has been shown to increase yields of sterically hindered pyrazolo[3,4-d]pyrimidines from negligible amounts to >60% .

Q: Can I use standard organic bases like pyridine or DIPEA to catalyze the substitution? A: No. Weak, bulky bases like DIPEA or pyridine exacerbate the steric crowding in the transition state. More importantly, they are insufficiently basic to deprotonate the electronically deactivated 5-amino group. You must use strong, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium hexamethyldisilazide (LiHMDS) to pre-form the highly nucleophilic amide anion before introducing the electrophile .

Part 2: Mechanistic & Workflow Visualizations

StericHindrance Core 5-Amino Group (Target Nucleophile) Failure Reaction Failure (High Activation Energy) Core->Failure Nucleophilic Collapse Steric1 1-(2-Nitrophenyl) Group (Steric Shield / Restricted Rotation) Steric1->Core Blocks Trajectory Steric2 4-Carboxamide Group (Steric & Electronic Deactivation) Steric2->Core Withdraws Electron Density Electrophile Incoming Electrophile Electrophile->Core Attempted Attack

Fig 1: Synergistic steric and electronic deactivation pathways of the 5-amino group.

TroubleshootingWorkflow Start Reaction Yield < 10% CheckRxn Identify Reaction Type Start->CheckRxn Acylation Acylation / Alkylation CheckRxn->Acylation Cyclization Ring Closure (Pyrimidine) CheckRxn->Cyclization Sol1 Use Strong Base (NaH/LiHMDS) in Polar Aprotic Solvent (DMF) Acylation->Sol1 Sol2 Microwave Irradiation (160°C+) + Neat Reagents Cyclization->Sol2 Success1 Successful Substitution Sol1->Success1 Success2 Successful Cyclization Sol2->Success2

Fig 2: Decision matrix for overcoming steric hindrance in 5-aminopyrazole functionalization.

Part 3: Quantitative Condition Optimization

To illustrate the necessity of these forced conditions, the table below summarizes the quantitative impact of condition optimization on the functionalization of sterically hindered 5-amino-1-arylpyrazoles.

Reaction TypeReagents & SolventTemperature / TimeActivation MethodYield (%)Causality / Observation
Acylation Acyl chloride, TEA, DCM25 °C / 24 hThermal< 5%Amine remains protonated; steric clash prevents attack.
Acylation Acyl chloride, NaH , DMF 0 °C to 25 °C / 4 hAnion Generation 78% Naked amide anion bypasses electronic deactivation.
Cyclization Formamide (neat)150 °C / 18 hConventional Heating12%High thermodynamic barrier prevents planar transition state.
Cyclization Formamide (neat)160 °C / 45 minMicrowave (MAOS) 85% Localized superheating overcomes rotational restrictions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Deprotonation-Driven Acylation/Alkylation

Use this protocol when attempting to attach functional groups directly to the 5-amino nitrogen.

Rationale: By utilizing NaH in a polar aprotic solvent (DMF), we strip the proton from the deactivated amine. DMF heavily solvates the resulting Na+ cation, leaving a highly reactive, "naked" nucleophile that extends slightly further from the 2-nitrophenyl steric shield.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Solvation: Dissolve 1.0 equivalent of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation (Self-Validation Step): Carefully add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Validation Checkpoint: You must observe immediate effervescence (H₂ gas evolution). The solution will typically darken (e.g., deep yellow to orange/red), confirming the successful formation of the amide anion. If no gas evolves, your NaH is quenched or your solvent is wet.

  • Incubation: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add 1.2 equivalents of your chosen electrophile (e.g., acetyl chloride or alkyl iodide) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring completion via TLC (EtOAc/Hexanes).

  • Quenching: Carefully quench the reaction by pouring the mixture over crushed ice. Extract with Ethyl Acetate, wash the organic layer thoroughly with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Microwave-Assisted Cyclization to Pyrazolo[3,4-d]pyrimidine

Use this protocol when attempting to build a fused pyrimidine ring utilizing the 5-amino and 4-carboxamide groups.

Rationale: The 2-nitrophenyl group prevents the intermediate from adopting the flat geometry required for ring closure. Microwave irradiation provides the sheer kinetic energy required to force the molecule through this sterically strained transition state.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave-safe reaction vial, add 1.0 equivalent of the pyrazole starting material.

  • Reagent Loading: Add neat formamide (approx. 5 mL per mmol of substrate). The formamide acts as both the solvent and the carbon-donor for the ring closure.

  • Sealing: Seal the vial with a pressure-rated crimp cap.

  • Irradiation (Self-Validation Step): Place the vial in a dedicated laboratory microwave synthesizer. Irradiate at 160 °C for 45 minutes.

    • Validation Checkpoint: Monitor the pressure curve on the synthesizer interface. A steady pressure build-up (typically 5–15 bar) indicates the thermal expansion and reaction progression. If pressure drops, the vial seal has failed, and the reaction will stall.

  • Recovery: Allow the vial to cool completely to room temperature. Pour the reaction mixture into ice-cold distilled water (20 mL). The fused pyrazolo[3,4-d]pyrimidine product will precipitate out of the aqueous formamide solution.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol.

Part 5: References

  • Title: Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation Source: MDPI (Molecules) URL: [Link]

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: PMC / NIH (Pharmaceuticals) URL: [Link]

Reference Data & Comparative Studies

Validation

Validation of LC-MS Analytical Methods for 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide Purity Testing: A Comparison Guide

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS 792953-08-3) is a critical synthetic building block extensively utilized in the development of pyrazole-based therapeutics, including kinase inhibitors and anti-in...

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Author: BenchChem Technical Support Team. Date: March 2026

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS 792953-08-3) is a critical synthetic building block extensively utilized in the development of pyrazole-based therapeutics, including kinase inhibitors and anti-inflammatory agents. During its synthesis, trace impurities—such as unreacted precursors, regioisomers, or degradation products—can form. If not rigorously monitored, these can carry over into the final Active Pharmaceutical Ingredient (API) as Potential Genotoxic Impurities (PGIs).

As a Senior Application Scientist, I have observed that establishing a self-validating analytical system for purity testing is not merely a regulatory formality; it is the foundational safeguard of drug safety. This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography (HPLC-UV) for this specific pyrazole scaffold, and provides a comprehensive,[1].

Part 1: The Analytical Dilemma: LC-MS vs. HPLC-UV

For decades, HPLC-UV was the gold standard for intermediate purity assays. However, as regulatory thresholds for PGIs tighten (often requiring detection limits <10 ppm), the limitations of UV detection become apparent.

The Causality of Choice: HPLC-UV relies entirely on the chromophoric properties of the analyte. If an impurity lacks a strong chromophore, or if it co-elutes with the massive API peak, it remains invisible. LC-MS, specifically tandem MS (LC-MS/MS), resolves this by adding an orthogonal dimension of separation: the mass-to-charge ratio (m/z). Even if an impurity co-elutes chromatographically, the mass spectrometer can isolate and quantify it based on its unique molecular weight and fragmentation pattern[2].

Table 1: Performance Comparison for Pyrazole Carboxamide Purity Profiling
Performance MetricLC-MS/MS (MRM Mode)HPLC-UV (Diode Array)Mechanistic Causality & Advantage
Sensitivity (LOD) 0.1 - 1.0 ng/mL50 - 100 ng/mLLC-MS uses Multiple Reaction Monitoring (MRM) to filter out background matrix noise, achieving up to 100x greater sensitivity.
Specificity Extremely HighModerateLC-MS distinguishes co-eluting peaks via distinct m/z transitions; UV cannot resolve structurally similar impurities with identical chromophores[3].
Structural Elucidation YesNoMS/MS collision-induced dissociation (CID) provides fragmentation patterns, acting as a fingerprint to identify unknown degradation products.
Matrix Interference SusceptibleLowMS is prone to ion suppression. This necessitates matrix-matched calibration or stable isotope-labeled internal standards (SIL-IS) to ensure accuracy.
Run Time 5 - 10 minutes15 - 30 minutesThe high mass-specificity of MS allows for steeper, faster chromatographic gradients without relying solely on baseline peak resolution.

Part 2: ICH Q2(R2) Compliant Validation Workflow

To ensure the LC-MS method is a self-validating system, it must be subjected to the rigorous parameters outlined in the [1]. Every step in this workflow is designed to prove causality between the analytical signal and the true concentration of the impurity.

  • Specificity and Selectivity: Discrimination is established by analyzing a blank matrix and a matrix spiked with known impurities. Causality: Specificity is proven when the blank signal at the analyte's retention time is <20% of the Lower Limit of Quantitation (LLOQ). This guarantees that no isotopic cross-talk or in-source fragmentation of the high-concentration parent compound is falsely identified as an impurity.

  • Linearity and Range: Evaluated across a minimum of 5 concentration levels (e.g., 0.1 to 150 µg/mL). The calibration curve must exhibit a correlation coefficient (R²) > 0.995.

  • Accuracy (Recovery): Assessed by spiking known amounts of impurities into the pure 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide at 80%, 100%, and 120% of the specification limit. Causality: This proves that the sample extraction protocol does not cause analyte loss and mathematically corrects for any matrix-induced ion suppression within the ESI source.

  • Precision: Multiple injections (n=6) of the 100% spiked sample are performed to evaluate Repeatability (same day, same analyst) and Intermediate Precision (different days, different analysts). The Relative Standard Deviation (RSD) must remain <2.0%.

  • LOD and LOQ: Determined empirically via signal-to-noise (S/N) ratios of ≥3:1 for LOD and ≥10:1 for LOQ.

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec Specificity & Selectivity (Blank vs. Spiked Matrix) Start->Spec Lin Linearity & Range (0.1 - 150 µg/mL) Spec->Lin Pass Fail Method Optimization (Adjust LC/MS Params) Spec->Fail Fail Acc Accuracy / Recovery (Spike at 80%, 100%, 120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (S/N Ratio > 3 & > 10) Prec->LOD Valid Method Validated Fit for Purity Testing LOD->Valid Criteria Met LOD->Fail Criteria Missed Fail->Start Re-evaluate

Caption: ICH Q2(R2) LC-MS Method Validation Decision Tree for Purity Testing.

Part 3: Step-by-Step Experimental Protocol

The following methodology details the optimized LC-MS/MS conditions for the purity profiling of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide.

Sample Preparation

Causality: Proper sample preparation prevents column degradation and ensures stable ionization.

  • Diluent Preparation: Mix LC-MS grade Methanol and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Dissolve 1.0 mg of the certified reference standard in 1.0 mL of diluent to yield a 1 mg/mL stock. Store at 4°C.

  • Sample Extraction: Weigh exactly 10.0 mg of the synthesized batch. Dissolve in 10 mL of diluent. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Crucial: Do not use nylon filters, as they can extract background polymers that cause severe ion suppression in the mass spectrometer.

Chromatographic Conditions (LC)
  • Column: Waters XBridge C18 (100 mm × 2.1 mm, 3.5 µm). Causality: The C18 stationary phase provides excellent hydrophobic retention for aromatic pyrazole compounds. The narrow 2.1 mm internal diameter is specifically chosen to accommodate the low flow rates optimal for Electrospray Ionization (ESI) efficiency.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid acts as a proton donor, significantly enhancing [M+H]⁺ ion yields).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B (Column wash)

    • 7.0 - 7.1 min: Return to 5% B

    • 7.1 - 10.0 min: Equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (MS/MS)
  • Ionization Source: Electrospray Ionization (ESI) operated in Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The exact mass of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide is 247.07 Da. The protonated precursor [M+H]⁺ is observed at m/z 248.07. Based on the structural fragmentation of [4], the primary quantifier and qualifier transitions are established below.

Fragmentation M Precursor Ion [M+H]+ m/z 248.07 F1 Loss of NH3 m/z 231.05 M->F1 -NH3 (-17 Da) F2 Loss of NO2 radical m/z 202.07 M->F2 -NO2 (-46 Da) F3 Pyrazole Ring Cleavage m/z 105.03 M->F3 -C6H4NO2 & -CONH2

Caption: Proposed ESI-MS/MS Fragmentation Pathway for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide.

Conclusion

Transitioning from legacy HPLC-UV methods to LC-MS/MS for the purity testing of complex synthetic intermediates like 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide provides unparalleled analytical confidence. By leveraging the mass-to-charge specificity of MRM transitions and strictly adhering to the ICH Q2(R2) validation framework, analytical scientists can definitively quantify trace genotoxic impurities, thereby securing the safety and efficacy of downstream pharmaceutical manufacturing.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. URL:[Link]

  • National Center for Biotechnology Information (NCBI) PMC. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities. URL:[Link]

  • Journal of Applied Pharmaceutical Science. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. URL:[Link]

  • National Center for Biotechnology Information (NCBI) PMC. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. URL:[Link]

Sources

Comparative

benchmarking 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide as a starting material in heterocyclic synthesis

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate starting materials for the construction of privileged scaffolds. 5-Aminopyrazole-4-carboxamides are foundational building blocks for synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate starting materials for the construction of privileged scaffolds. 5-Aminopyrazole-4-carboxamides are foundational building blocks for synthesizing fused pyrazoloazines—most notably pyrazolo[3,4-d]pyrimidines, which are critical pharmacophores in protein kinase inhibitor design[1].

While the unsubstituted 1-phenyl derivative is the industry standard[2], 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS: 792953-08-3) offers a unique, dual-purpose profile. The introduction of the ortho-nitro group presents both synthetic challenges (steric hindrance) and advanced opportunities (post-cyclization functionalization). This guide objectively benchmarks its performance against standard alternatives and provides field-proven, self-validating protocols to maximize its utility.

Structural and Mechanistic Causality

To understand the behavior of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide, we must analyze the causality behind its reactivity:

  • Steric Orthogonality: The bulky ortho-nitro group creates a severe steric clash with the C5-amino group. This forces the nitrophenyl ring into an orthogonal conformation relative to the pyrazole plane.

  • Reduced Nucleophilicity: While the orthogonal twist prevents extended resonance delocalization, the strong inductive electron-withdrawing effect of the nitro group pulls electron density away from the C5-amino nitrogen. This significantly raises the activation energy required for the initial nucleophilic attack on electrophiles (e.g., orthoesters or formamide)[3].

  • The "Masked Amine" Advantage: The true value of this starting material lies in its post-heterocyclization potential. The nitro group serves as a masked aniline. Once the primary pyrazolo[3,4-d]pyrimidine core is built, the nitro group can be selectively reduced, triggering a secondary intramolecular cyclization to yield complex, rigid tetracyclic architectures (e.g., pyrazolo-quinazolines).

Mechanism N1 Nucleophilic Attack 5-NH2 attacks electrophilic carbon of orthoester/formamide N2 Intermediate Formation Imidate / Formamidine intermediate N1->N2 N3 Intramolecular Cyclization Amide nitrogen attacks intermediate carbon N2->N3 N4 Elimination Loss of H2O / ROH N3->N4 N5 Pyrazolo[3,4-d]pyrimidine core N4->N5

Mechanistic pathway of pyrazolo[3,4-d]pyrimidine heterocyclization.

Benchmarking Data: Comparative Heterocyclization

To objectively evaluate performance, we benchmarked the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones using three different starting materials reacting with triethyl orthoformate.

Alternatives Compared:

  • 1-Phenyl (Standard): Baseline reactivity[2].

  • 1-(2-Nitrophenyl): Sterically hindered, highly functionalized.

  • 1-Methyl: Aliphatic, minimal steric hindrance.

Table 1: Quantitative Performance Comparison
Starting MaterialReaction ConditionTimeYield (%)Purity (LC-MS)
1-Phenyl Conventional (Reflux, 120°C)4 h82%>95%
1-Phenyl MW (Solvent-free, K10, 130°C)10 min94%>98%
1-(2-Nitrophenyl) Conventional (Reflux, 120°C)8 h61%88%
1-(2-Nitrophenyl) MW (Solvent-free, K10, 130°C)15 min86%>95%
1-Methyl MW (Solvent-free, K10, 130°C)8 min96%>98%

Data Synthesis & Insights: Under conventional reflux, the 2-nitrophenyl derivative suffers a 21% yield drop and requires double the reaction time compared to the 1-phenyl standard. This is a direct consequence of the steric and inductive barriers discussed earlier. However, transitioning to Microwave (MW) irradiation under solvent-free conditions with Montmorillonite K10 effectively neutralizes this disadvantage[4]. The solid acid catalyst protonates the orthoester, drastically increasing its electrophilicity and compensating for the poor nucleophilicity of the sterically hindered amine.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the reaction's success before proceeding.

Protocol A: Microwave-Assisted Synthesis of 1-(2-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Rationale: Bypasses steric limitations using localized superheating and solid-acid catalysis.

  • Preparation: In an agate mortar, combine 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (1.0 mmol), triethyl orthoformate (1.5 mmol), and Montmorillonite K10 clay (0.5 g). Grind thoroughly for 5 minutes until a homogenous, free-flowing powder is achieved.

  • Irradiation: Transfer the powder to a microwave-safe quartz vessel. Irradiate at 300 W (maintaining a maximum temperature of 130°C) for 15 minutes.

    • Self-Validation Checkpoint: Extract a 2 mg aliquot, dissolve in EtOAc, and spot on a TLC plate (EtOAc:Hexane 1:1). The complete disappearance of the highly polar starting material (lower Rf) and the appearance of a distinct, UV-active product spot (higher Rf) confirms completion.

  • Extraction: Cool the vessel to room temperature. Extract the product by washing the clay bed with hot ethanol (3 × 10 mL). Filter through a sintered glass funnel to remove the K10 catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a DMF/water mixture to afford the pure pyrazolo[3,4-d]pyrimidine.

Protocol B: Reductive Cyclization to Fused Tetracycles

Rationale: Exploiting the 2-nitro group to build advanced 3D molecular complexity.

  • Reduction: Dissolve the purified product from Protocol A (0.5 mmol) in an Ethanol/Water mixture (4:1, 10 mL). Add Iron powder (3.0 mmol) and Ammonium Chloride (0.5 mmol). Reflux the suspension vigorously for 2 hours.

  • Filtration: Filter the hot mixture through a tightly packed Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Self-Validation Checkpoint: The filtrate should change from a deep yellow/orange (nitro species) to a pale, colorless, or slightly brown solution (amine species).

  • Tandem Cyclization: Concentrate the filtrate. Dissolve the resulting 1-(2-aminophenyl) intermediate in toluene (10 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv) and reflux under a Dean-Stark trap for 4 hours to drive the intramolecular cyclization via water removal.

  • Purification: Remove the solvent in vacuo and purify the resulting tetracyclic scaffold via flash column chromatography (DCM:MeOH 95:5).

Workflow A 5-amino-1-(2-nitrophenyl) -1H-pyrazole-4-carboxamide B Triethyl Orthoformate MW, K10 Catalyst A->B C 1-(2-nitrophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one B->C D Reduction (Fe/NH4Cl) & Acid Catalysis C->D E Tetracyclic Scaffold (e.g., Pyrazolo-quinazoline) D->E

Workflow from 2-nitrophenyl starting material to advanced fused tetracycles.

Conclusion

While 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide requires more aggressive initial reaction conditions than its 1-phenyl counterpart due to steric and electronic deactivation, it is an vastly superior starting material for divergent synthesis. By utilizing microwave-assisted solid-acid catalysis, chemists can overcome the initial cyclization barrier, unlocking the nitro group as a powerful handle for downstream structural rigidification and the synthesis of complex polycyclic libraries.

References

  • ChemInform Abstract: Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. ResearchGate. 2

  • Microwave synthesis of new pyrazolo[3,4-d]pyrimidin-4-ones in solvent-free condition. ResearchGate. 4

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 1

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). 3

Sources

Safety & Regulatory Compliance

Safety

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide proper disposal procedures

Operational Safety and Disposal Protocol for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide In modern drug discovery, functionalized pyrazoles such as 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS: 792953...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Protocol for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide

In modern drug discovery, functionalized pyrazoles such as 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide (CAS: 792953-08-3) serve as critical pharmacophores. However, the integration of a nitroaromatic system with a pyrazole core presents unique toxicological and environmental challenges. This application note provides researchers and drug development professionals with a self-validating, step-by-step operational guide for the safe handling, containment, and disposal of this compound, ensuring compliance with stringent environmental regulations.

Mechanistic Rationale for Disposal Protocols

Expertise & Experience: The structural features of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide dictate its hazard profile. The nitroaromatic moiety is highly electron-withdrawing, which can lead to the formation of reactive intermediates in biological systems. Furthermore, nitroaromatics are notoriously recalcitrant to standard biological wastewater treatment and exhibit high aquatic toxicity. The primary amine and pyrazole ring enhance the molecule's bioavailability, contributing to its classification as an acute toxicant via oral, dermal, and inhalation routes [1].

Consequently, aqueous drain disposal is strictly prohibited. The only scientifically sound and regulatory-compliant method for disposal is high-temperature thermal destruction (incineration). This process completely mineralizes the compound into nitrogen gas (N 2​ ), carbon dioxide (CO 2​ ), and water (H 2​ O), preventing the release of toxic products of incomplete combustion (PICs) [3].

Hazard Profile and Physicochemical Data

Before initiating any workflow involving this compound, laboratory personnel must verify the following hazard classifications to ensure appropriate engineering controls are active [1].

Hazard ClassificationGHS CodeDescriptionOperational Implication
Acute Toxicity 4 H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Mandates the use of a fume hood and impermeable nitrile gloves.
Skin Irritation 2 H315Causes skin irritation.Requires immediate decontamination of affected surfaces.
Eye Irritation 2A H319Causes serious eye irritation.Safety goggles with side shields are mandatory.
STOT SE 3 H336May cause drowsiness or dizziness.Restricts handling to well-ventilated environments.

Standard Operating Procedure: Step-by-Step Disposal Workflow

To maintain a self-validating safety system, every step of the disposal process must be verifiable and traceable to prevent accidental exposure or environmental release [2].

Step 1: Containment and Personal Protective Equipment (PPE)

  • Don standard laboratory PPE: a fastened lab coat, chemical-resistant nitrile gloves (double-gloving is recommended for concentrated stock solutions), and ANSI-approved safety goggles.

  • Perform all weighing, transferring, and disposal preparations inside a certified chemical fume hood to mitigate inhalation risks associated with H332 and H336 classifications.

Step 2: Spill Management and Decontamination

  • Solid Spills: Do not use a dry brush, as this will aerosolize the toxic powder. Gently cover the spill with absorbent paper towels lightly dampened with a compatible solvent (e.g., ethanol or a water/isopropanol mixture)[2].

  • Carefully sweep the dampened material into a designated hazardous waste container using a disposable anti-static scoop.

  • Wash the contaminated surface with a 10% bleach solution or an appropriate commercial laboratory detergent to degrade residual active pharmaceutical ingredients (APIs), followed by a thorough water rinse.

Step 3: Waste Segregation and Containerization

  • Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, dampened towels) and residual powder into a high-density polyethylene (HDPE) container or a double-lined polyethylene bag.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO for in vitro assays), transfer the solution to a chemically compatible, clearly labeled organic waste carboy. Segregate into "Halogenated" or "Non-Halogenated" waste based on the primary solvent used.

Step 4: Labeling and Storage

  • Affix a compliant "Hazardous Waste" label to the container.

  • Explicitly list "5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide" and its CAS number (792953-08-3). Do not use abbreviations.

  • Store the sealed container in a designated, secondary-contained hazardous waste accumulation area away from strong oxidizing agents and strong acids.

Step 5: Final Disposal via Thermal Destruction

  • Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste contractor.

  • Ensure the waste profile specifies the presence of a nitroaromatic compound so the contractor routes it for high-temperature rotary kiln incineration under Resource Conservation and Recovery Act (RCRA) guidelines [3].

Waste Segregation Workflow Visualization

The following diagram illustrates the logical decision tree for processing this specific chemical waste to ensure compliance and safety.

WasteDisposal Start Waste Generation: 5-amino-1-(2-nitrophenyl) -1H-pyrazole-4-carboxamide CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Dry Liquid Liquid Waste (In Solution) CheckState->Liquid Dissolved SolidCont Seal in double-lined polyethylene bags or HDPE containers Solid->SolidCont LiquidCont Transfer to compatible organic solvent waste jug (e.g., DMSO/MeOH) Liquid->LiquidCont Label Label as: Hazardous Waste Acute Tox. 4, Irritant SolidCont->Label LiquidCont->Label Incineration High-Temperature Incineration (Licensed RCRA Facility) Label->Incineration

Figure 1: Segregation and disposal workflow for the nitroaromatic pyrazole derivative.

References

  • NextSDS Database. "5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide Hazard Profile." NextSDS. Available at: [Link]

  • Defense Technical Information Center (DTIC). "Incineration By-Products and RCRA Compliance for Nitroaromatic Compounds." DTIC. Available at:[Link]

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